(2S)-Pyrrolidin-2-ylmethanesulfonamide
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Overview
Description
The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers such as CAS number, IUPAC name, etc.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. Chemical properties include acidity or basicity, electrophilicity or nucleophilicity, and redox properties.Scientific Research Applications
Catalytic Applications in Stereoselective Synthesis
(Singh et al., 2013) described the use of a derivative of (2S)-Pyrrolidin-2-ylmethanesulfonamide as an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yield and excellent stereoselectivity. This showcases the compound's role in facilitating the synthesis of γ-nitro carbonyl compounds.
Role in Cationic Cyclisations and Formation of Polycyclic Systems
(Haskins & Knight, 2002) highlighted the capability of sulfonamides, including derivatives of (2S)-Pyrrolidin-2-ylmethanesulfonamide, as novel terminators of cationic cyclisations, leading to the preferential formation of pyrrolidines and polycyclic systems over other potential products.
Contributions to the Synthesis of Nitrogen-containing Heterocycles
(Declerck et al., 2007) compared the use of different protecting groups in the preparation of nitrogen-containing five-membered rings, where derivatives of (2S)-Pyrrolidin-2-ylmethanesulfonamide were utilized to achieve high diastereoselectivity in the synthesis of pyrrolidines.
Development of Enantio- and Diastereoselective Michael Addition Reactions
(Wang et al., 2006) demonstrated the effectiveness of chiral (S)-pyrrolidine trifluoromethanesulfonamide in catalyzing Michael addition reactions of aldehydes and ketones with nitroolefins, achieving high levels of enantioselectivity and diastereoselectivity. This illustrates the compound's utility in synthesizing compounds with specific stereochemical configurations.
Advanced Synthetic Methods for Bicyclic Skeletons
(Cao et al., 2007) developed an enantioselective formal [3+3] annulation reaction employing a derivative of (2S)-Pyrrolidin-2-ylmethanesulfonamide, which allowed for the direct construction of bicyclic skeletons with multiple stereogenic centers, showcasing advanced applications in complex molecular synthesis.
Safety And Hazards
This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.
Future Directions
This involves identifying the current gaps in the understanding of the compound and proposing future research directions.
For a specific compound like “(2S)-Pyrrolidin-2-ylmethanesulfonamide”, you might need to refer to scientific literature or databases. If the compound is novel or less studied, experimental studies might be
properties
IUPAC Name |
[(2S)-pyrrolidin-2-yl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S/c6-10(8,9)4-5-2-1-3-7-5/h5,7H,1-4H2,(H2,6,8,9)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPRMRVYZCSKLD-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)CS(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-Pyrrolidin-2-ylmethanesulfonamide |
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